Lipophilicity: Chloro vs. Amino Analogs
The 5-chloro derivative exhibits a higher computed lipophilicity (XLogP3-AA = 1.8) compared to the 5-amino analog (XLogP = 1.1–1.3) [1]. This difference indicates greater membrane permeability potential, which is a critical parameter in early-stage drug discovery for optimizing absorption and distribution.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: 1.1–1.3 |
| Quantified Difference | 0.5–0.7 units higher (more lipophilic) |
| Conditions | Computed XLogP values from PubChem and ChemSrc |
Why This Matters
Higher lipophilicity can be advantageous for crossing biological membranes, making the 5-chloro derivative a preferred starting point for programs targeting intracellular targets or requiring enhanced passive permeability.
- [1] PubChem. (2026). 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/19839395 View Source
